2-(2-甲基苯并咪唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

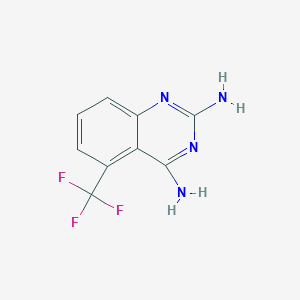

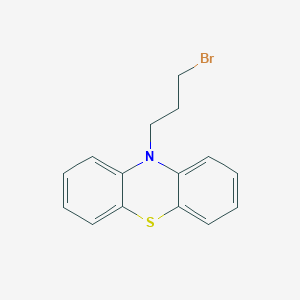

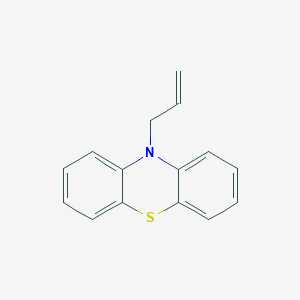

The compound 2-(2-Methylbenzimidazol-1-yl)acetamide is a derivative of benzimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related benzimidazole compounds has been explored in various studies. An alternative method for the synthesis of acetamidobenzimidazoles has been developed, which involves the reacylation of methylbenzimidazol-2-ylcarbamate under the action of aliphatic and aromatic carboxylic acids . This method is significant as it provides a pathway to create homologues of anthelmintic drugs like N-(1H-benzimidazol-2-yl) acetamide. The process is sensitive to the size of the alkyl group and the reaction temperature, which can affect the yield of the target acyl products .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been determined and refined, revealing intramolecular hydrogen bonding that stabilizes the molecular conformation . This extended planar structural pattern is crucial for the biological activity of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For example, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to a series of transformations, including methylation, catalytic hydrogenation, and reduction, to yield different products . The lactam group in these compounds exhibits varying stability, influencing the reaction outcomes when treated with amines or sodium hydroxide . These reactions are essential for the development of new compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of functional groups such as amides and carboxylic acids can affect properties like solubility, melting point, and reactivity. The intramolecular hydrogen bonds observed in the crystal structure analysis contribute to the stability and planarity of the molecules, which are important factors in their interaction with biological targets . Understanding these properties is crucial for the design and optimization of benzimidazole-based drugs.

科学研究应用

合成过程和治疗潜力

苯并唑和其衍生物,如2-胍啉基苯并唑(2GBZs),一直是合成化学家致力于开发新治疗剂的焦点。这些化合物,包括2-(2-甲基苯并咪唑-1-基)乙酰胺,展示了一系列生物活性,其中一些仍在临床应用中使用。合成工作已经针对具有胍啉基团的化合物,突出它们在修改杂环生物活性方面的潜力。这包括开发具有各种修饰的2GBZs的合成方法,旨在探索它们的药理活性,如细胞毒性、通过血管生成抑制细胞增殖和凋亡 (Rosales-Hernández等,2022)。

环境影响

对化学化合物的环境影响和生物降解的研究,包括乙酰胺衍生物,在水生环境中的存在和命运引起了越来越多的关注。研究重点放在这些化合物释放到环境中时的降解途径、副产物和潜在毒性效应上。这项研究对于理解化学物质的生态足迹以及开发更可持续的化学实践至关重要(Qutob et al., 2022)。

新型抗抑郁途径

探索谷氨酸能药物,包括NMDA受体拮抗剂对治疗情绪障碍的影响,为抗抑郁药物的开发开辟了新途径。这一研究领域受到对治疗抗药性抑郁症需要更有效和快速作用的治疗选择的驱动。它强调了理解与谷氨酸受体相互作用的化合物的分子机制的重要性,从而为新型治疗靶点提供了见解(Lapidus, Soleimani, & Murrough, 2013)。

未来方向

While specific future directions for 2-(2-Methylbenzimidazol-1-yl)acetamide are not mentioned, benzimidazole derivatives, in general, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

属性

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-8-4-2-3-5-9(8)13(7)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVKEPCGOQIEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzimidazol-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)